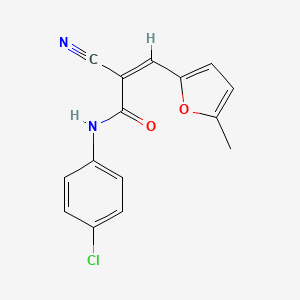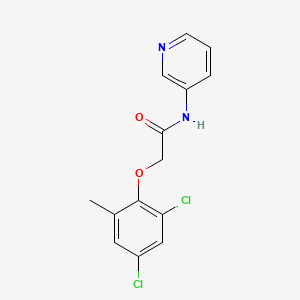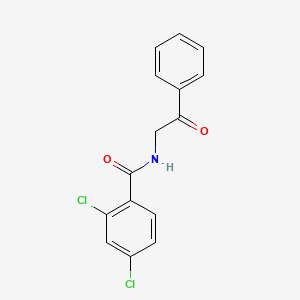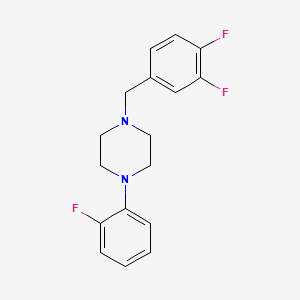![molecular formula C19H24N2O B5638303 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine](/img/structure/B5638303.png)
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine” is a complex organic molecule. It is related to a class of compounds known as benzohydrazides . It has been studied for its potential biological activities, including antibacterial and antitubercular properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2,5-dimethylpyrrole with other organic molecules . For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared in a study .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a piperidine ring, which is a six-membered non-aromatic heterocycle .Chemical Reactions Analysis
The compound has been found to exhibit significant biological activity. It has been shown to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .科学研究应用
Monoclonal Antibody Production
This compound has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures. It enhances cell-specific productivity by increasing the glucose uptake rate and the amount of intracellular adenosine triphosphate, which are crucial for efficient antibody production .
Metabolic Engineering
The compound’s ability to modulate cell growth and metabolism makes it a valuable tool for metabolic engineering. By suppressing cell growth, it can shift the metabolic resources towards the production of desired biomolecules .
Glycosylation Control
It has been observed that this compound can suppress the galactosylation on monoclonal antibodies. This is particularly important as galactosylation levels are a critical quality attribute of therapeutic antibodies, affecting their efficacy and safety .
Chemical Screening for Bioactivity
The compound emerged from a screening of over 23,000 chemicals aimed at discovering new substances that can improve cell-specific antibody production. This indicates its potential as a lead compound in the development of new bioactive molecules .
Structural Activity Relationship (SAR) Studies
SAR studies have identified 2,5-dimethylpyrrole as the most effective partial structure of the compound for enhancing monoclonal antibody production. This insight can guide further structural optimization for improved production and quality control of antibodies .
Pharmacological Research
Given its structural complexity and biological activity, this compound could be a candidate for pharmacological research, potentially leading to the development of new therapeutic agents .
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds with various biological activities. Its reactions and derivatives could be explored for creating new molecules with potential pharmacological applications .
Energy Composition Components
Due to its heterocyclic nature, derivatives of this compound could be investigated as components of powerful energy compositions, contributing to the field of materials science .
未来方向
Future research could focus on further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
作用机制
Target of Action
It has been found to stimulate monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
MPPB interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It has been observed that mppb can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that MPPB may influence the glycosylation pathways within the cell .
Result of Action
The molecular and cellular effects of MPPB’s action include suppressed cell growth, increased cell-specific glucose uptake rate, and increased intracellular adenosine triphosphate during monoclonal antibody production . Additionally, MPPB has been found to suppress the galactosylation on a monoclonal antibody .
属性
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14-10-12-20(13-11-14)19(22)17-6-8-18(9-7-17)21-15(2)4-5-16(21)3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITJXPAWMDCFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl](4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5638225.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5638226.png)


![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)




![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)
![{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638299.png)
![4-({4-[2-(piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5638308.png)

